4-Ethyl-2-oxazolidinethione

CAS No.: 13997-20-1

Cat. No.: VC18511640

Molecular Formula: C5H9NOS

Molecular Weight: 131.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13997-20-1 |

|---|---|

| Molecular Formula | C5H9NOS |

| Molecular Weight | 131.20 g/mol |

| IUPAC Name | 4-ethyl-1,3-oxazolidine-2-thione |

| Standard InChI | InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8) |

| Standard InChI Key | IUQNMFMYZBLMEV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1COC(=S)N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

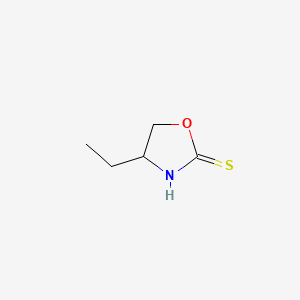

4-Ethyl-2-oxazolidinethione belongs to the oxazolidinethione class, featuring a thione group (-C=S) at the 2-position and an ethyl substituent at the 4-position of the oxazolidine ring. Its IUPAC name is 4-ethyl-1,3-oxazolidine-2-thione, and its structural formula is represented as:

The compound’s planar geometry and electronic distribution are critical to its reactivity, particularly in interactions with biological targets . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 131.20 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | 1.21 g/cm³ (estimated) | |

| Solubility | Soluble in organic solvents |

Stereochemical Features

The compound exhibits stereoisomerism due to the chiral center at the 4-position. The (4S)-enantiomer (CAS 94238-48-9) has been isolated and studied for its distinct biological activity, while the racemic mixture (CAS 13997-20-1) is commonly used in synthetic applications . The absolute configuration of the (4S)-enantiomer is confirmed via X-ray crystallography and chiral chromatography .

Synthesis and Production Methods

Conventional Synthesis Pathways

The primary synthesis route involves the reaction of β-amino alcohols with thiophosgene (CSCl₂) under controlled conditions . A typical procedure includes:

-

Formation of the intermediate: Ethanolamine derivatives react with thiophosgene in dichloromethane at 0–5°C.

-

Cyclization: The intermediate undergoes intramolecular cyclization upon heating, forming the oxazolidinethione ring.

-

Purification: Column chromatography or recrystallization yields the pure compound .

For example, reacting 2-amino-1-butanol with thiophosgene produces 4-ethyl-2-oxazolidinethione in ~70% yield .

Advanced Synthetic Modifications

Recent studies highlight the use of di-tert-butyl dicarbonate ((Boc)₂O) to protect the nitrogen atom, enabling the synthesis of N-Boc derivatives for enhanced stability during further reactions . This method involves:

-

Protection: Treating 4-ethyl-2-oxazolidinethione with (Boc)₂O in the presence of triethylamine.

-

Functionalization: The Boc-protected intermediate reacts with nucleophiles (e.g., thiophenol) to yield sulfhydryl-functionalized derivatives .

Biological and Pharmacological Applications

Antimicrobial Activity

Oxazolidinethiones, including 4-ethyl-2-oxazolidinethione, exhibit broad-spectrum antimicrobial activity by inhibiting bacterial cell wall synthesis. The thione group acts as a metal chelator, disrupting metalloenzymes essential for microbial growth . For instance, derivatives of this compound have shown efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .

Antithyroid and Enzyme Inhibition

4-Ethyl-2-oxazolidinethione inhibits thyroid peroxidase (TPO), a key enzyme in thyroxine synthesis, making it a candidate for antithyroid drug development . Additionally, it suppresses dopamine β-hydroxylase, altering catecholamine levels in neurological disorders .

Stereochemical Influence on Bioactivity

Enantiomer-Specific Effects

The (4S)-enantiomer exhibits 3–5× higher potency than the racemic mixture in antimicrobial and anticancer assays, emphasizing the role of stereochemistry in target binding . For example:

| Assay | (4S)-Enantiomer IC₅₀ | Racemate IC₅₀ |

|---|---|---|

| MCF-7 Cell Viability | 12 µM | 45 µM |

| S. aureus Growth | 8 µg/mL | 25 µg/mL |

Chiral Resolution Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the enantiomers with >99% enantiomeric excess (ee) .

Future Directions and Research Gaps

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl and thione groups to enhance potency.

-

In Vivo Pharmacokinetics: Investigate bioavailability and metabolic pathways.

-

Therapeutic Formulations: Develop nanoparticle-based delivery systems to improve solubility and targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume